2-methyl-6-phenyl-1H-pyridin-4-one
Description
2-Methyl-6-phenyl-1H-pyridin-4-one is a pyridinone derivative characterized by a methyl group at position 2 and a phenyl substituent at position 6 of the pyridinone core. Pyridinones are heterocyclic compounds with a keto group at position 4 (or 2, depending on tautomerism), making them versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability.
Properties
CAS No. |
7500-03-0 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-6-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
ZEXVWTQBKCZIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| 2-Methyl-6-phenyl-1H-pyridin-4-one | Methyl (C2), Phenyl (C6) | Non-fluorinated, aromatic interactions |
| 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) | Heptafluoropropyl (C4), Methyl (C6) | Highly fluorinated, lipophilic |
| 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (6) | Trifluoromethyl (C4), Methyl (C5, C6) | Electron-withdrawing CF₃ group |
Key Observations :
- Fluorinated analogs (e.g., 4p, 6) exhibit enhanced lipophilicity and metabolic stability compared to the non-fluorinated 2-methyl-6-phenyl derivative, which may influence bioavailability and target binding .
Comparison :
- The lower yields for fluorinated analogs (e.g., 19–23%) suggest challenges in introducing bulky or electron-withdrawing groups, whereas non-fluorinated pyridinones like this compound might be synthesized more efficiently under milder conditions.
Physicochemical and Spectroscopic Properties
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| 4p | 112–114 | 1685 | -75.2 to -80.4 (CF₃) |
| 6 | 98–100 | 1692 | -63.8 (CF₃) |
Notes:
- The C=O stretch in IR (~1685–1692 cm⁻¹) is consistent across pyridinones, indicating a stable keto tautomer .
Comparison :
- Fluorinated analogs like 4p show higher analgesic activity but greater acute toxicity than non-fluorinated derivatives. The phenyl group in this compound may balance efficacy and safety by moderating lipophilicity and target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
